4-amino-N-propylbenzenesulfonamide

Übersicht

Beschreibung

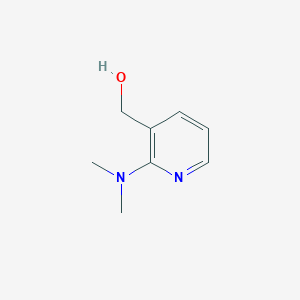

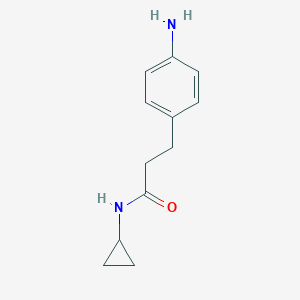

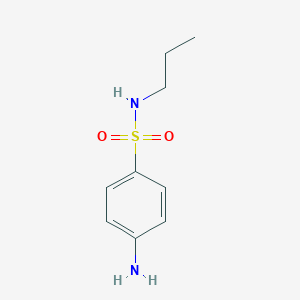

4-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 . It is a solid substance and belongs to the class of organic compounds known as benzenesulfonamides .

Molecular Structure Analysis

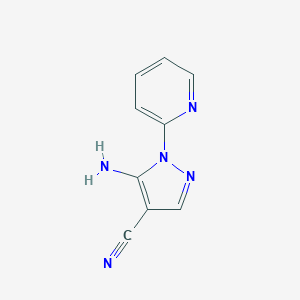

The InChI code for 4-amino-N-propylbenzenesulfonamide is1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 . Its canonical SMILES representation is CCCNS(=O)(=O)C1=CC=C(C=C1)N . Physical And Chemical Properties Analysis

4-Amino-N-propylbenzenesulfonamide has a molecular weight of 214.29 g/mol . It has a topological polar surface area of 80.6 Ų and a complexity of 251 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

- Synthesis and Anti-inflammatory Evaluation : A study conducted by Mahdi (2017) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide, specifically examining their potential as anti-inflammatory agents. The results indicated that these compounds, when bound to the carboxyl group of mefenamic acid, maintain significant anti-inflammatory activity.

Pharmaceutical Applications

- Sulfonamide as a Functional Group in Drug Design : The role of the sulfonamide group in medicinal chemistry is highlighted by Kalgutkar et al. (2010). They explain that sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase and are essential for the activity of certain classes of drugs.

Chemical Synthesis and Characterization

- Synthesis and Characterization of Derivatives : Research by Naganagowda and Petsom (2011) details the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide. This compound was characterized using various analytical techniques, demonstrating the versatility of 4-aminobenzenesulfonamide in chemical synthesis.

Solubility and Thermodynamics

- Solubility in Binary Solvent Mixtures : Asadi et al. (2020) investigated the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent mixtures (Asadi, 2020). This research provides insights into the physical properties of the compound, crucial for its application in different mediums.

Antimicrobial Studies

- Antimicrobial Properties : The study by Vanparia et al. (2010) synthesized novel derivatives of 4-aminobenzenesulfonamide and tested their antimicrobial properties. Their results showed significant antimicrobial activity, indicating potential applications in treating bacterial infections.

Environmental Applications

- Biodegradation of Aminobenzenesulfonates : The biodegradation of 4-aminobenzenesulfonate by a novel bacterial strain was studied by Wang et al. (2009). This research is important for understanding the environmental impact and degradation pathways of sulfonamide compounds.

Safety and Hazards

The safety information for 4-amino-N-propylbenzenesulfonamide indicates that it is potentially dangerous. The associated hazard statements are H302 and H314, which refer to harmful if swallowed and causes severe skin burns and eye damage, respectively . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

4-Amino-N-propylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 4-amino-N-propylbenzenesulfonamide, act by competitively inhibiting bacterial DNA synthesis . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from synthesizing folic acid, a necessary component for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by 4-amino-N-propylbenzenesulfonamide is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . The downstream effect of this inhibition is the prevention of bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 4-amino-N-propylbenzenesulfonamide is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, the compound disrupts DNA replication, leading to the death of the bacteria .

Action Environment

The efficacy and stability of 4-amino-N-propylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that can interact with the compound . .

Eigenschaften

IUPAC Name |

4-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHCXVSNZZLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366444 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-propylbenzenesulfonamide | |

CAS RN |

58687-83-5 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)